Oxidation Potential Comparison: Rh2(cap)4 vs. Rh2(OAc)4 and Rh2(pfb)4
Rh2(cap)4 exhibits an exceptionally low one-electron oxidation potential (E1/2 = 11 mV vs. Ag/AgCl in CH3CN), which is approximately 100-fold lower than that of the benchmark catalyst Rh2(OAc)4 (E1/2 = 1170 mV) and more than 160-fold lower than Rh2(pfb)4 (E1/2 > 1800 mV) [1]. This striking difference in redox accessibility is the mechanistic basis for the unique efficacy of Rh2(cap)4 in oxidations employing TBHP, a transformation for which Rh2(OAc)4 and Rh2(pfb)4 are essentially inactive [2].
| Evidence Dimension | One-electron oxidation potential (E1/2) |
|---|---|
| Target Compound Data | 11 mV (vs. Ag/AgCl) |
| Comparator Or Baseline | Rh2(OAc)4: 1170 mV; Rh2(pfb)4: >1800 mV |
| Quantified Difference | Rh2(cap)4 is 1059 mV (approximately 96-fold) lower than Rh2(OAc)4; >1789 mV lower than Rh2(pfb)4 |
| Conditions | Cyclic voltammetry in acetonitrile, referenced to Ag/AgCl |
Why This Matters
Procurement of Rh2(cap)4 is mandatory for any laboratory requiring efficient TBHP-mediated oxidative transformations, as the redox-inert carboxylate analogs Rh2(OAc)4 and Rh2(pfb)4 fail to catalyze these reactions under identical conditions.
- [1] Catino, A. J.; Forslund, R. E.; Doyle, M. P. Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation. J. Am. Chem. Soc. 2004, 126 (42), 13622-13623. View Source
- [2] Doyle, M. P.; Ren, T. Dirhodium(II) Caprolactamate: A Redox-Active Catalyst. In Progress in Inorganic Chemistry; Karlin, K. D., Ed.; John Wiley & Sons, Inc., 2001; Vol. 50, pp 123-176. View Source
